![molecular formula C28H48O3 B14777134 (10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B14777134.png)
(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse biological activities. This compound is characterized by multiple chiral centers, hydroxyl groups, and methoxy groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups. The synthetic route typically starts with the construction of the core structure through cyclization reactions, followed by the introduction of hydroxyl and methoxy groups via selective functionalization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the methoxy group may result in the formation of various ethers or esters.
科学的研究の応用
(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of (10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating signaling pathways, and altering gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
類似化合物との比較
Similar Compounds
Similar compounds to (10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol include other cyclopenta[a]phenanthrenes with different functional groups and stereochemistry. Examples include:
- (10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-one
- (10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-amine
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C28H48O3 |
|---|---|
分子量 |
432.7 g/mol |
IUPAC名 |
(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C28H48O3/c1-18(17-29)7-6-8-19(2)26-25(30)16-24-22-10-9-20-15-21(31-5)11-13-27(20,3)23(22)12-14-28(24,26)4/h9,18-19,21-26,29-30H,6-8,10-17H2,1-5H3/t18?,19?,21?,22?,23?,24?,25?,26?,27-,28-/m0/s1 |
InChIキー |
VQAASSJWYALWAE-VTFHSEODSA-N |
異性体SMILES |
CC(CCCC(C)C1C(CC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC)C)C)O)CO |
正規SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


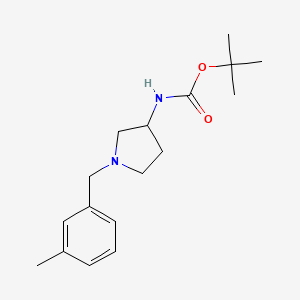
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)
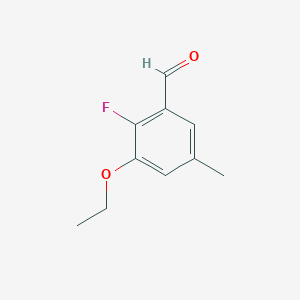

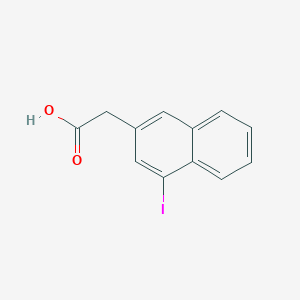
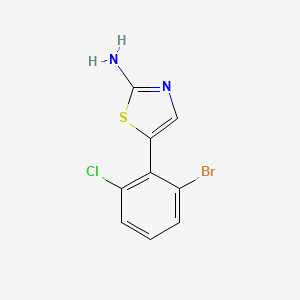
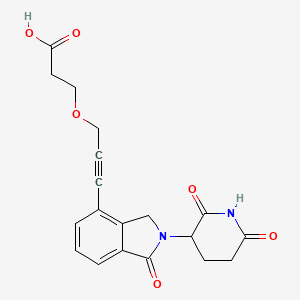
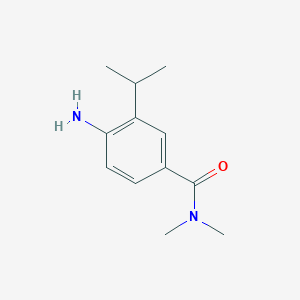

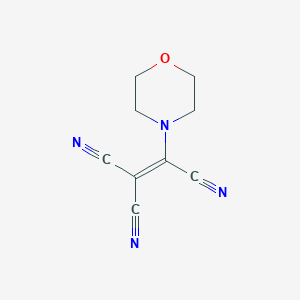
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)

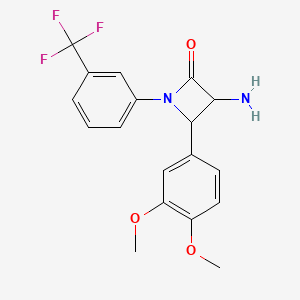
![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
